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molecular formula C12H17N B3156441 N-propyl-2,3-dihydro-1H-inden-2-amine CAS No. 82985-09-9

N-propyl-2,3-dihydro-1H-inden-2-amine

Cat. No. B3156441
M. Wt: 175.27 g/mol
InChI Key: OYJSAKGCKMRLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739132

Procedure details

In 100 ml of tetrahydrofuran was suspended 5.7 g of lithium aluminum hydride, and to the suspension was added dropwise 18.9 g of 2-propionyl aminoindane dissolved in 150 ml of tetrahydrofuran. The mixture was refluxed under heating for 2 hours. After cooling, excessive lithium aluminum hydride was treated with a saturated ammonium chloride aqueous solution, and insolubles were removed by filtration. The filtrate was condensed, and chloroform was added to the residue. After the mixture was washed with 10 water and dried, the solvent was removed to obtain 17.5 g of 2-propylaminoindane.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
2-propionyl aminoindane
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([CH:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]1N)(=O)CC.[Cl-].[NH4+:22].O1C[CH2:26][CH2:25][CH2:24]1>>[CH2:24]([NH:22][CH:11]1[CH2:12][C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:19]1)[CH2:25][CH3:26] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
2-propionyl aminoindane
Quantity
18.9 g
Type
reactant
Smiles
C(CC)(=O)C1C(C2=CC=CC=C2C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
condensed, and chloroform
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
After the mixture was washed with 10 water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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